rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde
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Overview
Description
rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde: is a synthetic organic compound that features both an imidazole ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde typically involves multi-step organic reactions. One possible route could involve the formation of the oxolane ring followed by the introduction of the imidazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring could play a crucial role in binding to metal ions or participating in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde: Lacks the racemic mixture.
2-(1H-imidazol-2-yl)oxolane-3-carbaldehyde: Lacks the methyl group on the imidazole ring.
2-(1-methyl-1H-imidazol-2-yl)oxolane-3-methanol: Has a hydroxyl group instead of an aldehyde.
Uniqueness
rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2R,3R)-2-(1-methylimidazol-2-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O2/c1-11-4-3-10-9(11)8-7(6-12)2-5-13-8/h3-4,6-8H,2,5H2,1H3/t7-,8+/m0/s1 |
InChI Key |
AYFVSAJMEBCYLN-JGVFFNPUSA-N |
Isomeric SMILES |
CN1C=CN=C1[C@H]2[C@@H](CCO2)C=O |
Canonical SMILES |
CN1C=CN=C1C2C(CCO2)C=O |
Origin of Product |
United States |
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